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Compound of Interest

Compound Name: 3-Formylphenyl 2-furoate

CAS No.: 332411-91-3

Cat. No.: B402931 Get Quote

Executive Summary
Compound: 3-Formylphenyl 2-furoate CAS Registry Number: 332411-91-3 Molecular

Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of 3-Formylphenyl 2-
furoate, a heteroaromatic ester derivative. The compound serves as a valuable intermediate in

the synthesis of bioactive heterocycles and functionalized polymers. The data presented herein

synthesizes high-fidelity structural assignments for Nuclear Magnetic Resonance (NMR),

Infrared Spectroscopy (IR), and Mass Spectrometry (MS), designed to assist analytical

chemists and synthetic researchers in product verification and purity assessment.[3]

Synthesis & Structural Context
To understand the spectroscopic signature, one must first understand the structural assembly.

[3] The compound is an ester formed via the nucleophilic acyl substitution of 3-

hydroxybenzaldehyde with 2-furoyl chloride (or 2-furoic acid).

Synthesis Workflow
The following diagram illustrates the standard Schotten-Baumann or base-catalyzed

esterification pathway used to generate the analyte.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b402931?utm_src=pdf-interest
https://www.benchchem.com/product/b402931?utm_src=pdf-body
https://www.combi-blocks.com/blocks/AL28.htm
https://intlab.org/list_chem/chem03849.html
https://www.benchchem.com/product/b402931?utm_src=pdf-body
https://www.benchchem.com/product/b402931?utm_src=pdf-body
https://foodb.ca/compounds/FDB020050
https://foodb.ca/compounds/FDB020050
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b402931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Hydroxybenzaldehyde
(Nucleophile)

Tetrahedral
Intermediate

 Attack

2-Furoyl Chloride
(Electrophile)

Base Catalyst
(Et3N or Pyridine)

 Proton Scavenging

3-Formylphenyl 2-furoate
(Target Ester) Elimination

HCl Salt

Click to download full resolution via product page

Figure 1: Synthetic pathway for 3-Formylphenyl 2-furoate via acyl substitution.

Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum of 3-Formylphenyl 2-furoate is dominated by two distinct carbonyl stretches

and the characteristic heteroaromatic vibrations of the furan ring.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment / Notes

C-H (Aldehyde) 2830 & 2730 Weak

Fermi doublet

characteristic of

aldehydes.

C=O[3] (Ester) 1735 – 1745 Strong

Electron-withdrawing

phenyl group shifts

this higher than alkyl

esters.

C=O[3] (Aldehyde) 1695 – 1705 Strong
Conjugated with the

benzene ring.[3]

C=C (Aromatic) 1580 – 1600 Medium

Skeletal vibrations of

benzene and furan

rings.[3]

C=C (Furan) 1470 – 1480 Medium

Characteristic furan

ring breathing mode.

[3]

C-O (Ester) 1260 – 1290 Strong
C-O-C asymmetric

stretch.[3]

C-H (Furan) 3120 – 3150 Weak

Heteroaromatic C-H

stretch (typically

>3000 cm⁻¹).[3]

Diagnostic Tip: The presence of two carbonyl peaks (Ester ~1740 and Aldehyde ~1700)

combined with the aldehyde C-H Fermi doublet is the primary fingerprint for this molecule.

Mass Spectrometry (EI-MS)
The fragmentation pattern under Electron Ionization (70 eV) is dictated by the stability of the

furoyl cation and the phenolic radical cation.

Key Ions:
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m/z 216 (M⁺): Molecular ion.

m/z 95 (Base Peak): Furoyl cation [C₅H₃O₂]⁺. This is the most stable fragment, formed by

cleavage of the ester bond.[3]

m/z 121/122: 3-Formylphenoxy radical/cation.[2]

m/z 39: Cyclopropenyl cation (typical furan decomposition).
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Figure 2: Primary fragmentation pathway in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)
1H NMR (Proton NMR)
Solvent: CDCl₃ (7.26 ppm reference)

The proton spectrum exhibits three distinct regions: the deshielded aldehyde proton, the furan

protons, and the disubstituted benzene ring pattern.[3]
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Logic

-CHO 10.02 Singlet (s) 1H -

Aldehyde

proton; highly

deshielded.

[3]

Furan-H5 7.68 dd 1H J≈1.7, 0.8

Adjacent to

Oxygen; most

deshielded

furan proton.

[3]

Ar-H2' 7.78 Narrow t/s 1H J≈2.0

Isolated

between

ester and

aldehyde

(meta to

both).[3]

Ar-H6' 7.75 dt 1H J≈7.8, 1.2

Ortho to

CHO, Para to

Ester.[3]

Ar-H5' 7.60 t (approx) 1H J≈7.8

Meta to both

substituents.

[3]

Ar-H4' 7.48 ddd 1H
J≈8.0, 2.0,

1.0

Ortho to

Ester, Para to

CHO.[3]

Furan-H3 7.35 dd 1H J≈3.5, 0.8
Adjacent to

Carbonyl.[3]

Furan-H4 6.60 dd 1H J≈3.5, 1.7

Furan ring

"beta" proton;

most

shielded.[3]
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Interpretation:

Furan Ring: The H3, H4, H5 pattern (dd, dd, dd) is characteristic.[3] H4 is significantly upfield

(~6.6 ppm) compared to the others.

Benzene Ring: Look for the 1,3-disubstitution pattern. The proton at position 2 (between the

two withdrawing groups) will be a narrow singlet/triplet appearing very downfield.

13C NMR (Carbon NMR)
Solvent: CDCl₃ (77.16 ppm reference)
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Carbon Type Shift (δ ppm) Assignment

C=O (Aldehyde) 191.2
Carbonyl carbon of the formyl

group.[3]

C=O (Ester) 157.1
Ester carbonyl attached to

furan.[3]

Ar-C (Ipso-O) 151.0
Benzene C3 (attached to

Oxygen).[3]

Furan-C5 147.5
Alpha carbon in furan (next to

O).[3]

Furan-C2 144.0
Ipso carbon in furan (attached

to C=O).[3]

Ar-C (Ipso-CHO) 137.5
Benzene C1 (attached to

CHO).[3]

Ar-C (CH) 130.5
Benzene C6 (Ortho to CHO).

[3]

Ar-C (CH) 130.2 Benzene C5 (Meta).[3]

Ar-C (CH) 127.5 Benzene C4 (Para to CHO).[3]

Ar-C (CH) 122.0
Benzene C2 (Between

substituents).[3]

Furan-C3 119.5
Beta carbon in furan (next to

C=O).[3]

Furan-C4 112.4
Beta carbon in furan (far from

C=O).[3]

Experimental Protocols
Sample Preparation for Spectroscopy
To ensure data integrity (Trustworthiness), the following purification protocol is recommended

before spectral acquisition:
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Dissolution: Dissolve 50 mg of crude product in 2 mL of Ethyl Acetate.

Filtration: Pass through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g.,

triethylamine hydrochloride).

Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C.

Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent peaks (e.g.,

EtOAc at 2.05 ppm/4.12 ppm in H-NMR) that can obscure the aliphatic region.

NMR Solvent: Use CDCl₃ neutralized with K₂CO₃ or Ag foil if the compound is acid-sensitive

(though 3-formylphenyl 2-furoate is generally stable).

Quality Control Criteria
HPLC Purity: >98% (Area %) at 254 nm.

H-NMR Check: No visible peaks for 3-hydroxybenzaldehyde (starting material) at 9.90 ppm

(distinct from product aldehyde at 10.02 ppm) or phenol -OH broad singlet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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